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Cat. No.: B193001
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Metoprolol EP Impurity C,
a significant process-related impurity and potential degradation product of the widely used
beta-blocker, Metoprolol. This document collates critical information on its chemical identity,
synthesis, and analytical characterization, presenting it in a structured format to support
research, development, and quality control activities.

Chemical Identity and Physicochemical Properties

Metoprolol EP Impurity C is chemically known as 4-[(2RS)-2-hydroxy-3-[(1-
methylethyl)amino]propoxy]benzaldehyde. It is also recognized by several synonyms, including
Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][2] The presence of this
aldehydic impurity is carefully monitored during the manufacturing process of Metoprolol to
ensure the final drug product's purity, safety, and efficacy.[3]

A summary of its key chemical and physical properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b193001?utm_src=pdf-interest
https://analysis.rs/wp-content/uploads/2022/01/AN-1126-LC-HILIC-UV-CAD-Metoprolol-AN71655-EN-min.pdf
https://www.agilent.com/cs/library/applications/5991-4564EN.pdf
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2025-18-3-23
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

4-[(2RS)-2-hydroxy-3-[(1-
Chemical Name methylethyl)amino]propoxy]be [1114]
nzaldehyde

Metoprolol USP Related
Synonyms Compound C, Bisoprolol EP [1][2]
Impurity L

29122-74-5 (free base),
CAS Number [L1[21[5116]17]
1956321-87-1 (HCI salt)

Molecular Formula C13H19NO3 [41[6]
Molecular Weight 237.29 g/mol [4][8]
Appearance White to off-white solid N/A
Solubility Soluble in Methanol, DMSO 9]

Formation and Synthesis

Metoprolol EP Impurity C can arise during the synthesis of Metoprolol or as a degradation
product.[2] Its formation is primarily linked to the starting materials and intermediates used in
the manufacturing process.

A patented method for the synthesis of Metoprolol EP Impurity C involves a three-step process
starting from 4-hydroxybenzaldehyde.[10]

Synthetic Pathway

The synthesis of Metoprolol EP Impurity C, as outlined in patent CN102746169A, is depicted
below.[10]
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Synthesis of Metoprolol EP Impurity C.

Experimental Protocol for Synthesis (Generalized)

The following is a generalized protocol based on the principles described in the available
literature.[10]

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)benzaldehyde (Intermediate 11)

» Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).

o Add epichlorohydrin to the reaction mixture.

e Slowly add a base (e.g., sodium hydroxide) while maintaining the reaction temperature.
» Monitor the reaction progress using Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction and extract the product with an organic solvent.
 Purify the crude product to obtain Intermediate II.

Step 2: Synthesis of Intermediate IlI
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» React Intermediate Il with an excess of isopropylamine.

e The reaction can be carried out with or without a solvent at a controlled temperature.
e Monitor the reaction by TLC.

Step 3: Formation of Metoprolol EP Impurity C

o Upon completion of the reaction in Step 2, remove the excess isopropylamine under reduced
pressure.

e The resulting residue is purified, typically by column chromatography, to yield Metoprolol EP
Impurity C.

Analytical Characterization and Control

The identification and quantification of Metoprolol EP Impurity C are crucial for the quality
control of Metoprolol. A variety of analytical techniques are employed for its characterization.[2]
Commercial suppliers of the reference standard typically provide a comprehensive Certificate
of Analysis including data from these methods.[4][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the detection and quantification of Metoprolol EP
Impurity C.[2] While specific validated methods are proprietary, a general HPLC protocol can
be outlined.
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Parameter Typical Conditions

Column C18 (e.g., 250 mm x 4.6 mm, 5 pm)

A mixture of an aqueous buffer (e.g., phosphate
Mobile Phase buffer) and an organic modifier (e.g., acetonitrile

or methanol) in isocratic or gradient mode.

Flow Rate 1.0 mL/min

Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV at a suitable wavelength (e.g., 225 nm)
Injection Volume 10-20 pL

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of
Metoprolol EP Impurity C.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR provide detailed
information about the molecular structure. A Chinese patent reports the following *H NMR
data for the free base in DMSO-de: 6 9.87 (s, 1H), 7.70-7.71 (d, 2H), 6.97-6.98 (d, 2H), 4.22-
4.23 (d, 1H), 4.1 (s, 1H), 3.97-3.98 (m, 2H), 2.97-2.98 (m, 1H), 2.83-2.84 (m, 1H), 2.53-2.54
(m, 1H), 2.21 (s, 1H), 1.06-1.07 (dd, 6H).[11]

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. The patent reports a mass-to-charge ratio (m/z) of 238 [M+H]* for the
protonated molecule.[11]

« Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in
the molecule, such as the hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and ether (C-O-C)
groups.

Experimental Workflow for Impurity Profiling

The general workflow for identifying and quantifying Metoprolol EP Impurity C in a drug
substance or product is illustrated below.
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Impurity profiling workflow.

Pharmacological and Toxicological Profile

As of the current literature review, there is no publicly available data specifically detailing the
pharmacological or toxicological properties of Metoprolol EP Impurity C. Impurities in
pharmaceutical products are controlled to levels that are considered safe based on qualification
thresholds established by regulatory guidelines such as those from the International Council for
Harmonisation (ICH). The qualification of an impurity involves assessing the available
toxicological data to justify its permitted level in the final drug product. For impurities that are
also significant metabolites, their safety is often inferred from the non-clinical and clinical
studies of the drug substance itself. However, for process impurities that are not metabolites,
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separate toxicological studies may be required if they are present above the qualification
threshold.

Conclusion

Metoprolol EP Impurity C is a critical quality attribute in the manufacturing of Metoprolol. A
thorough understanding of its chemical properties, formation pathways, and analytical methods
for its control is essential for ensuring the quality and safety of the final pharmaceutical product.
This guide provides a foundational resource for professionals involved in the research,
development, and quality assurance of Metoprolol. The use of qualified reference standards
and validated analytical methods is paramount for the accurate monitoring and control of this
impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Metoprolol EP Impurity C: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193001#what-is-metoprolol-ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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